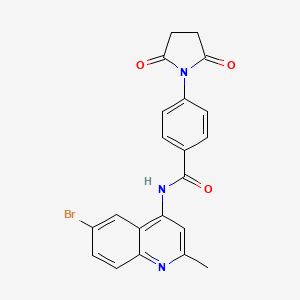

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name |

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O3/c1-12-10-18(16-11-14(22)4-7-17(16)23-12)24-21(28)13-2-5-15(6-3-13)25-19(26)8-9-20(25)27/h2-7,10-11H,8-9H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJXWPKDYIKSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the quinoline ring.

Methylation: Addition of a methyl group to the quinoline ring.

Amidation: Formation of the amide bond between the quinoline derivative and the benzamide moiety.

Cyclization: Formation of the pyrrolidinone ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to enhance reaction rates.

- Control of temperature and pressure to favor desired reaction pathways.

- Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

- N-(6-chloro-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- N-(6-fluoro-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research.

Biological Activity

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented by the following structural formula:

The presence of a bromine atom in the quinoline ring is notable, as halogen substituents often enhance biological activity through increased lipophilicity and receptor binding affinity.

This compound exhibits its biological effects primarily through:

1. Enzyme Interaction:

The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting cancer cell proliferation or bacterial growth.

2. Receptor Modulation:

It can bind to various receptors, modulating signaling pathways that influence cell survival and apoptosis.

3. Nucleic Acid Binding:

The compound may intercalate with DNA or RNA, disrupting normal function and leading to cytotoxic effects in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance:

- Cell Line Studies: In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231), showing a significant reduction in cell viability at concentrations as low as 10 µM.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it may inhibit bacterial DNA synthesis, making it a candidate for further investigation as an antimicrobial agent:

- Mechanism: It likely disrupts bacterial DNA gyrase activity, which is crucial for DNA replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chloro-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Chlorine instead of Bromine | Moderate anticancer activity |

| N-(6-fluoro-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Fluorine substitution | Enhanced receptor binding affinity |

The bromine atom's unique properties enhance the compound's reactivity and biological interaction compared to other halogenated derivatives.

Study on Antitumor Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The findings indicated:

- IC50 Values: The compound exhibited IC50 values ranging from 8 µM to 15 µM across different cancer types.

- Apoptosis Induction: Flow cytometry analysis confirmed that treated cells showed increased markers of apoptosis compared to control groups.

Antimicrobial Efficacy

In another study focused on antimicrobial properties:

- Inhibition Zone Assays: The compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.

- Mechanistic Insights: Molecular docking studies suggested strong binding affinity to bacterial DNA gyrase, supporting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.